molecular formula C10H15ClO B14749847 3-Chloro-d-camphor CAS No. 1925-57-1

3-Chloro-d-camphor

Cat. No.: B14749847
CAS No.: 1925-57-1
M. Wt: 186.68 g/mol
InChI Key: TYKNIXUIZSBZSO-FWWHASMVSA-N
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Description

3-Chloro-d-camphor (CAS Registry Number: 508-29-2 ), with the systematic name 3-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one , is a monochlorinated derivative of camphor that holds significant value in synthetic and stereochemical research. This compound is characterized by its molecular formula of C10H15ClO and a molecular weight of 186.68 g/mol . A key research feature of this compound is its existence as two distinct isomers, the endo-form and the exo-form, which exhibit different physical and chemical properties . The endo-form (also known as a-Chloro-d-camphor) crystallizes as monoclinic prisms with a melting point of 94°C and has a specific optical rotation of [a]D +96.2° (c = 5 in alcohol) . In contrast, the exo-form (also known as a¢-Chloro-d-camphor) has a higher melting point of 117°C and a lower specific optical rotation of [a]D +35° (c = 5 in alcohol) . The exo-form is noted for being significantly more soluble in 96% ethanol than the endo-form . Both isomers exhibit an ultraviolet absorption maximum around 305-306 nm in cyclohexane . The compound serves as a crucial intermediate in organic synthesis and is frequently employed in studies investigating reaction mechanisms and steric effects, as the isomeric forms can interconvert under specific conditions . Its well-defined stereochemistry and physical data make it a valuable model compound for methodological development and educational purposes in advanced chemistry laboratories. This product is intended for research and development use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1925-57-1

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

(1R,3S,4S)-3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15ClO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1

InChI Key

TYKNIXUIZSBZSO-FWWHASMVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Cl

Canonical SMILES

CC1(C2CCC1(C(=O)C2Cl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-d-camphor can be synthesized through the chlorination of camphor. The process involves the reaction of camphor with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of camphor in a reactor, followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-d-camphor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-d-camphor has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-d-camphor involves its interaction with specific molecular targets. It is known to activate and sensitize transient receptor potential channels, which are involved in various physiological processes such as pain perception and inflammation. The compound binds to these channels, leading to their activation and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Camphor (C₁₀H₁₆O)

Structural and Physical Properties

Property 3-Chloro-d-camphor (Meso) Camphor
Molecular Weight 186.68 g/mol 152.23 g/mol
Melting Point 94°C 175–180°C
Solubility in Water Insoluble Slightly soluble
Optical Rotation +96.2° (ethanol) +44.3° (ethanol)
Stability Stable Sublimes readily
  • Impact of Chlorination : The substitution of a hydrogen atom with chlorine increases molecular weight and alters crystal packing, reducing the melting point compared to camphor. The chlorine atom introduces electron-withdrawing effects, influencing UV absorption and reactivity .

Chemical Reactivity

  • Camphor : Undergoes oxidation to camphoric acid and reduction to borneol. Its ketone group participates in nucleophilic additions .
  • This compound : The chlorine atom enables electrophilic substitution reactions (e.g., dehydrohalogenation). The racemic form is prone to HCl elimination upon prolonged storage, reducing its stability .

Comparison with Other Chlorinated Terpenes

3-Chlorobutanoic Acid (C₄H₇ClO₂)

  • Structure : A linear chlorinated carboxylic acid vs. bicyclic chlorinated ketone (this compound).
  • Applications : Primarily used as an intermediate in pharmaceuticals, whereas this compound serves in asymmetric synthesis due to its chiral centers .

p-Cymene, 3-chloro- (C₁₀H₁₃Cl)

  • Structure: Aromatic monoterpene with a chlorine substituent vs. bicyclic chlorinated ketone.
  • Reactivity : p-Cymene derivatives undergo electrophilic aromatic substitution, while this compound’s reactivity centers on its ketone and chloro groups .

Research Findings on Stability and Reactivity

  • Meso vs. Racemic Stability : The meso isomer’s superior stability is attributed to its symmetric crystal structure, whereas the racemic form’s lower symmetry facilitates HCl loss over time .
  • Synthetic Utility : this compound’s chiral structure makes it valuable in stereoselective synthesis , contrasting with camphor’s role as a plasticizer or flavoring agent .

Q & A

Q. What are best practices for scaling up this compound synthesis without compromising yield or purity?

  • Methodological Answer : Use flow chemistry to maintain precise control over reaction parameters (e.g., residence time, temperature). Monitor scalability via process analytical technology (PAT) tools like in-line FTIR. Optimize workup steps to minimize purification losses .

Data Presentation and Ethics

Q. How should researchers present conflicting crystallographic data for this compound polymorphs?

  • Methodological Answer : Use Rietveld refinement to resolve crystal structure ambiguities. Report both observed and calculated X-ray diffraction patterns in supplementary materials. Acknowledge limitations in crystallographic resolution due to sample purity .

Q. What ethical considerations apply when using this compound in animal studies?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., OECD 423 for acute toxicity testing). Justify sample sizes via power analysis and include humane endpoints. Disclose conflicts of interest related to funding sources .

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